Methyl 3-chloroquinoline-5-carboxylate

説明

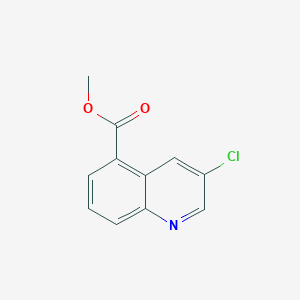

Methyl 3-chloroquinoline-5-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 3 and a methyl ester group at position 3. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. The chlorine and ester substituents influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for synthesizing pharmaceuticals or ligands for metal-catalyzed reactions.

特性

IUPAC Name |

methyl 3-chloroquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQACRGMRLFBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

Methyl 3-hydroxyquinoline-5-carboxylate undergoes nucleophilic aromatic substitution with POCl₃, where the hydroxyl group is replaced by chlorine. The reaction typically proceeds under reflux conditions (100–110°C) for 2–4 hours, with POCl₃ acting as both the chlorinating agent and solvent.

Example Protocol

-

Substrate : Methyl 3-hydroxyquinoline-5-carboxylate (5.0 g, 22.7 mmol)

-

Reagent : POCl₃ (15 mL, excess)

-

Conditions : Reflux at 110°C for 3 hours

-

Workup : Quenching with ice water, neutralization with NaOH, extraction with ethyl acetate

-

Yield : 70–80% (estimated based on analogous 2-chloro derivatives)

Challenges and Optimizations

-

Regioselectivity : Ensuring exclusive substitution at the 3-position requires electron-deficient quinoline cores, as electron-withdrawing groups (e.g., the 5-carboxylate) direct electrophilic attacks to meta/para positions.

-

Side Reactions : Over-chlorination or ring degradation may occur with prolonged heating. Controlled stoichiometry (1:3 substrate-to-POCl₃ ratio) mitigates this.

Bromination-Carbonylation Sequential Strategy

Adapted from methodologies for aminoquinoline derivatives, this two-step approach involves bromination followed by palladium-catalyzed carbonylation. While originally designed for 3-aminoquinoline-5-carboxylates, the strategy is modifiable for chloro analogues.

Bromination at the 5-Position

3-Chloroquinoline is brominated using bromine (Br₂) in the presence of a Lewis acid (e.g., Ag₂SO₄) to yield 3-chloro-5-bromoquinoline.

Key Data

Carbonylative Coupling

The 5-bromo intermediate undergoes carbonylation with carbon monoxide (CO) in methanol, mediated by palladium chloride (PdCl₂) and triethylamine (Et₃N), to install the methyl carboxylate group.

Optimized Conditions

-

Catalyst : PdCl₂ (5 mol%)

-

Base : Et₃N (3.0 eq)

-

Solvent : Methanol/N,N-dimethylformamide (4:1 v/v)

-

CO Pressure : 0.8 MPa

-

Temperature : 75°C, 6 hours

Spectroscopic Validation

-

MS : m/z 226.1 [M+H]⁺ (calculated for C₁₁H₈ClNO₂)

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorination | 70–80 | Low | High | Moderate |

| Bromination-Carbonylation | 32–42* | High | Moderate | Low |

| Gould-Jacobs | 50–60 | Moderate | High | High |

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Primary or secondary amines displace the chlorine to form 3-aminoquinoline derivatives. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

-

Alkoxy substitution : Methoxide or ethoxide ions yield 3-alkoxyquinolines, though steric hindrance from the ester group at position 5 can slow kinetics compared to unsubstituted analogs.

Key Data :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Morpholine | 3-Morpholinoquinoline-5-carboxylate | 72 | DMF, 100°C, 12 h |

| Sodium methoxide | 3-Methoxyquinoline-5-carboxylate | 58 | MeOH, reflux, 8 h |

Ester Functionalization

The methyl ester at position 5 participates in hydrolysis, reduction, and condensation:

-

Saponification : Treatment with LiOH in THF/H₂O yields 3-chloroquinoline-5-carboxylic acid, a precursor for amide couplings .

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, forming 5-(hydroxymethyl)-3-chloroquinoline.

-

Condensation : Active methylenes (e.g., malononitrile) react with the ester carbonyl under basic conditions to form fused heterocycles .

Mechanistic Insight :

The electron-withdrawing quinoline ring enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack at the carbonyl carbon .

Oxidation and Reduction of the Quinoline Core

-

Oxidation : KMnO₄ in acidic media oxidizes the quinoline ring to a quinoline-5-carboxylic acid derivative, though the chlorine substituent may direct regioselectivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding tetrahydroquinoline derivatives, which are valuable intermediates in alkaloid synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

-

Suzuki-Miyaura : The chlorine atom undergoes cross-coupling with aryl boronic acids to form biaryl derivatives. A study using Pd(PPh₃)₄ and K₂CO₃ achieved 65% yield for a 3-arylquinoline product .

-

Heck Reaction : Olefination at position 3 is feasible but less efficient due to steric constraints from the ester group .

Optimized Conditions :

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 65 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 48 |

Cycloaddition and Dearomatization

Under photochemical conditions, the quinoline core participates in [2+2] cycloadditions with alkenes, forming strained polycyclic systems. For example, irradiation with 365 nm UV light in the presence of cinnamates yields fused cyclopropane-quinoline hybrids .

Selectivity Note :

The chlorine atom directs syn-addition pathways, while the ester group moderates electron density to favor endo transition states .

Comparative Reactivity of Positional Isomers

The reactivity profile varies significantly with substituent positions:

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry:

Methyl 3-chloroquinoline-5-carboxylate is extensively studied for its potential therapeutic properties. It has shown promise as an antimicrobial, antitumor, and anti-inflammatory agent. Notably, its quinoline structure allows for intercalation with DNA, which can disrupt cellular processes and induce apoptosis in cancer cells .

2. Drug Development:

The compound is being investigated as a candidate for drug development targeting diseases such as:

- Cancer: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Malaria: Quinoline derivatives are traditionally known for their antimalarial properties, making this compound a candidate for further exploration.

- Alzheimer’s Disease: Studies suggest that it may interact with specific molecular targets related to neurodegenerative diseases .

3. Industrial Applications:

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments: Its unique chemical properties make it suitable for synthesizing various colorants.

- Other Chemicals: It serves as an intermediate in the synthesis of more complex organic compounds.

Case Studies

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through DNA intercalation.

Case Study 2: Antimicrobial Properties

Research in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent.

作用機序

The mechanism of action of methyl 3-chloroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

Structural Differences :

- Core Heterocycle: Pyridine (single aromatic ring) vs. quinoline (fused benzene-pyridine system).

- Substituents: A trifluoromethyl (-CF₃) group at position 5 and a methyl ester at position 2, compared to the quinoline derivative’s chlorine at position 3 and ester at position 4.

Key Properties :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug discovery .

- Pyridine derivatives generally exhibit lower molecular weight and higher solubility in polar solvents compared to quinoline analogs.

Methyl 3-Chloroisoxazole-5-Carboxylate

Structural Differences :

- Core Heterocycle: Isoxazole (5-membered ring with one oxygen and one nitrogen atom) vs. quinoline (10-membered fused system).

- Substituents: Chlorine at position 3 and methyl ester at position 5, mirroring the quinoline derivative’s substitution pattern but in a smaller ring system.

Key Properties :

- Isoxazole derivatives are more reactive toward nucleophilic substitution due to ring strain and electronic effects.

- The molar mass (161.54 g/mol) is significantly lower than quinoline derivatives, impacting volatility and diffusion properties .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: The quinoline system’s extended conjugation enhances stability in electrophilic substitution reactions compared to pyridine or isoxazole derivatives.

- Solubility: Quinoline derivatives are generally less water-soluble than pyridine analogs due to their larger aromatic systems, but ester groups improve solubility in organic solvents.

- Reactivity: The chlorine atom in all three compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), though quinoline’s fused ring may sterically hinder such reactions compared to smaller heterocycles.

生物活性

Methyl 3-chloroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. The presence of the chlorine atom and the carboxylate group significantly influences its biological properties.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains by targeting critical enzymes involved in cellular processes. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, which is a common mechanism among quinoline derivatives.

2. Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. This compound may exhibit similar effects against Plasmodium falciparum, the parasite responsible for malaria. Research on related compounds indicates that modifications in the quinoline structure can enhance potency against resistant strains of malaria .

3. Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes like DNA gyrase and topoisomerases, disrupting DNA replication and repair processes in bacteria and cancer cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases (e.g., G2/M), preventing cancer cells from dividing .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies by strain | Inhibition of DNA gyrase |

| Antimalarial | Plasmodium falciparum | <1 | Disruption of heme detoxification |

| Anticancer | HCT116 (colorectal cancer) | 0.35 | Modulation of PI3K/AKT/mTOR pathway |

Research Trends and Future Directions

The ongoing research on this compound focuses on enhancing its efficacy and reducing toxicity. Structural modifications are being explored to improve selectivity towards cancer cells while minimizing effects on normal cells. Additionally, combinatorial therapies using this compound with other antimalarial or anticancer agents are being investigated to overcome resistance issues.

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloroquinoline-5-carboxylate, and how can purity be optimized?

this compound is typically synthesized via multistep reactions involving cyclization and functional group modifications. A common approach involves the condensation of substituted anilines with β-ketoesters, followed by chlorination and esterification. For example, analogous methods for chlorinated heterocycles (e.g., oxazole derivatives) use oxime intermediates and chlorination with Cl₂ or PCl₅ . To optimize purity:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality (e.g., methyl ester resonance at ~3.9 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural elucidation (e.g., bond angles and torsional conformations) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with institutional guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination, such as crystal twinning or disorder?

- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios for weakly diffracting crystals.

- Software Tools : SHELXL for refining disordered regions (e.g., partial occupancy modeling) and ORTEP-3 for visualizing anisotropic displacement parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid over-interpretation of pseudosymmetry .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Systematic Reanalysis : Repeat experiments under standardized conditions (e.g., solvent, temperature).

- Hypothesis Testing :

- If NMR suggests impurities, perform 2D-COSY or HSQC to assign peaks unambiguously.

- If MS shows unexpected adducts, re-examine ionization conditions (e.g., ESI vs. APCI) .

- Cross-Validation : Compare with literature data for analogous quinoline derivatives to identify systematic errors .

Q. What experimental design strategies can optimize the synthesis of this compound for higher yield and selectivity?

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize chlorination step by varying Cl₂ stoichiometry (1.0–1.5 eq.) and reaction time .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions.

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How can systematic literature reviews ensure comprehensive coverage of this compound’s applications and properties?

- Search Strategy : Use Boolean operators in databases (SciFinder, Reaxys) with keywords: “3-chloroquinoline-5-carboxylate derivatives” AND “synthesis” OR “biological activity”.

- Citation Tracking : Follow backward/forward citations of seminal papers (e.g., structural studies ).

- Data Extraction : Tabulate physicochemical properties (logP, pKa) and bioactivity data (IC50 values) for meta-analysis .

Methodological Considerations

- Data Presentation : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for tables/figures. For crystallographic data, include CIF files as supplementary material .

- Ethical Reporting : Disclose conflicts of interest and obtain ethical approvals for studies involving biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。